Salinazid can be sourced from various chemical databases, including PubChem and BenchChem, which provide extensive information on its properties and applications. The compound is classified as an active pharmaceutical ingredient (API) and is part of the hydrazone class of compounds, which are known for their diverse biological activities.
Salinazid can be synthesized through several methods, the most common being the condensation reaction between isoniazid and salicylaldehyde in an aqueous medium. This reaction typically requires mild heating to facilitate the formation of the hydrazone linkage.
This method has been highlighted in various studies for its efficiency and yield in producing pure salinazid .
The molecular structure of salinazid features a hydrazone functional group (-C=N-NH-), which contributes to its biological activity. The compound's structural data includes:
Crystallographic studies have shown that salinazid forms stable salts with various dicarboxylic acids, which further elucidates its structural characteristics through X-ray diffraction analysis .
Salinazid undergoes several chemical reactions, including:
These reactions are significant in understanding salinazid's chemical behavior and potential modifications for enhanced efficacy.
The primary mechanism of action for salinazid involves the inhibition of enoyl-acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid synthesis in mycobacteria. By binding to InhA, salinazid disrupts the cell wall formation, leading to bacterial cell death. This mechanism is similar to that of isoniazid but with variations that may enhance its effectiveness against resistant strains .
Salinazid has significant applications in medicinal chemistry, particularly as an antitubercular agent. Its ability to inhibit mycobacterial growth makes it a candidate for research into new treatments for tuberculosis, especially in cases where traditional therapies fail due to resistance. Additionally, ongoing studies explore its potential in treating other bacterial infections and its biochemical interactions within cellular systems .
The development of chemotherapeutic agents for tuberculosis represents one of medicine's most significant achievements, transforming a historically fatal disease into a treatable condition. The modern era of tuberculosis treatment began with the discovery of streptomycin in 1943, which demonstrated unprecedented efficacy against Mycobacterium tuberculosis but faced rapid limitations due to the emergence of resistance. This challenge catalyzed the development of combination therapies, leading to the introduction of para-aminosalicylic acid in 1949 as a companion drug to prevent resistance. The 1950s witnessed a therapeutic revolution with the discovery of isoniazid (1952), which became the cornerstone of tuberculosis therapy due to its potent bactericidal activity, favorable safety profile, and low cost. The subsequent introduction of rifampicin in the 1970s enabled the reduction of treatment duration from 18-24 months to 9 months, representing a paradigm shift in therapeutic efficiency [10].
Despite these advances, the tuberculosis drug development pipeline experienced a 40-year stagnation following the introduction of rifampicin. This period witnessed the escalating crisis of multidrug-resistant tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin, and extensively drug-resistant tuberculosis (XDR-TB), exhibiting additional resistance to fluoroquinolones and injectable second-line agents. The limitations of existing agents became increasingly apparent: lengthy treatment durations (18-24 months for MDR-TB), severe toxicities associated with second-line drugs, and inadequate efficacy against drug-resistant strains. The mortality rates for MDR-TB remained alarmingly high at approximately 40-60%, compared to 5% for drug-susceptible tuberculosis, highlighting the urgent need for novel therapeutic agents [2] [10]. This therapeutic gap persisted until the 2010s, when renewed global efforts yielded three new chemical entities: bedaquiline (2012), delamanid (2014), and pretomanid (2019), representing the first new tuberculosis drug classes in over four decades [3].
Salinazid (Chemical Abstracts Service registry number 495-84-1) emerged as a novel antitubercular compound during this resurgence in tuberculosis drug discovery. Structurally characterized as a benzene amide ether derivative with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol, Salinazid occupies a distinct chemical space from existing tuberculosis drugs [1]. Its emergence reflects a strategic shift toward identifying compounds with novel mechanisms of action capable of overcoming the limitations of existing therapies. The chemical structure of Salinazid features a unique configuration: a benzene ring connected via an amide linkage to a pyridine moiety (O=C(C1=CC=NC=C1)N/N=C/C2=CC=CC=C2O), suggesting potential interactions with bacterial targets distinct from those inhibited by first-line agents [1].
Table 1: Fundamental Chemical Properties of Salinazid
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 495-84-1 |
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.25 g/mol |
| Chemical Structure | White to off-white solid |
| Solubility | ≥250 mg/mL in dimethyl sulfoxide |
| SMILES Notation | O=C(C1=CC=NC=C1)N/N=C/C2=CC=CC=C2O |
Salinazid's initial characterization revealed potent activity against Mycobacterium tuberculosis strains, positioning it as a promising candidate for further development. Notably, its mechanism of action diverges fundamentally from established tuberculosis drugs that target well-characterized pathways such as: mycolic acid synthesis (isoniazid, ethionamide), RNA polymerase (rifampicin), ATP synthase (bedaquiline), or cell wall arabinan biosynthesis (ethambutol). This mechanistic distinction suggests potential efficacy against drug-resistant strains harboring mutations that confer resistance to conventional agents. Furthermore, Salinazid's chemical scaffold represents an unexplored structural class in antitubercular therapy, offering opportunities for medicinal chemistry optimization to enhance potency, reduce toxicity, and improve pharmacokinetic properties [1] [9].
The global burden of drug-resistant tuberculosis underscores the critical significance of Salinazid research. According to World Health Organization estimates, approximately 500,000 new cases of rifampicin-resistant tuberculosis occur annually, with nearly 80% representing multidrug-resistant cases. Treatment success rates for MDR-TB historically remained suboptimal at approximately 56%, compared to 85% for drug-susceptible tuberculosis, primarily due to inadequate therapeutic options, toxicity-related treatment discontinuation, and lengthy treatment durations [2]. The emergence of pre-extensively drug-resistant tuberculosis (pre-XDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) further compounds this therapeutic crisis, as these strains exhibit resistance beyond first-line drugs, including second-line injectables and fluoroquinolones [8].
Salinazid's significance extends beyond its direct antimycobacterial activity to its potential role in addressing key limitations in current tuberculosis chemotherapy. Critically, conventional methods for defining drug susceptibility thresholds (critical concentrations) have been challenged as potentially inadequate predictors of clinical outcomes. Pharmacokinetic-pharmacodynamic analyses suggest that the traditional critical concentrations for isoniazid (0.2 mg/L for low-level resistance) and rifampicin (1.0 mg/L) may overestimate susceptibility, with clinical outcome data indicating that isolates with MICs as low as 0.0312 mg/L for isoniazid and 0.125 mg/L for rifampicin correlate with treatment failure [5]. This implies that many tuberculosis cases classified as drug-susceptible using conventional thresholds might harbor resistance sufficient to compromise standard therapy. Salinazid's novel mechanism offers potential activity against these isolates with borderline resistance to conventional agents.
Furthermore, Salinazid research exemplifies the evolving strategies in tuberculosis drug discovery. Modern approaches increasingly leverage high-throughput intracellular screening to identify compounds active against the physiologically distinct population of Mycobacterium tuberculosis residing within macrophages. This intracellular niche represents a critical reservoir for bacterial persistence, as the macrophage environment induces metabolic adaptations that can render bacteria less susceptible to conventional antibiotics [9]. Salinazid's identification through such screening platforms suggests potential activity against these phenotypically resistant subpopulations, which could translate into improved sterilizing activity and reduced treatment duration.
Table 2: Cellular Activity Profile of Salinazid Against Experimental Models
| Cell Line | Assay Type | Value (μM) | Biological Effect |
|---|---|---|---|
| H9c2 | EC50 | 18.2 | Protection against t-BHP-induced oxidative injury (10 min pretreatment, 24h t-BHP exposure; neutral red staining) |
| H9c2 | IC50 | 28.9 | Cytotoxicity (72h exposure; neutral red staining) |
| HL-60 | IC50 | 5.7 | Cytotoxicity (72h exposure; MTT assay) |
| MCF7 | IC50 | 12.4 | Cytotoxicity (72h exposure; neutral red staining) |
The cellular activity profile of Salinazid reveals intriguing selectivity patterns. In rat H9c2 cardiomyoblast cells, Salinazid demonstrates protective effects against oxidative injury at concentrations below its cytotoxic threshold (EC50 18.2 μM vs. IC50 28.9 μM). This protective capacity suggests potential ancillary benefits in mitigating tuberculosis-associated tissue damage, which often involves oxidative stress mechanisms. Conversely, Salinazid exhibits cytotoxic effects in human cancer cell lines, including HL-60 promyelocytic leukemia cells (IC50 5.7 μM) and MCF7 breast adenocarcinoma cells (IC50 12.4 μM) [1]. While these cytotoxic properties warrant careful evaluation in the context of therapeutic index determination, they also hint at potential mechanisms involving fundamental cellular processes that could be exploited for antimycobacterial activity. The differential effects across cell types underscore the importance of comprehensive preclinical evaluation to elucidate Salinazid's mechanism of action and selectivity for mycobacterial targets over host cellular processes.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7